molecular formula C12H19N3O3S2 B7577739 2-cyclohexyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)acetamide

2-cyclohexyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)acetamide

Cat. No. B7577739
M. Wt: 317.4 g/mol
InChI Key: CPHCRWDBCIXMIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyclohexyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)acetamide, also known as CCT251545, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a member of the thiazole class of compounds and has been shown to have potent anti-cancer properties.

Scientific Research Applications

2-cyclohexyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)acetamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to have potent anti-cancer properties in various in vitro and in vivo models. 2-cyclohexyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)acetamide has been found to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is often disrupted in cancer cells.

Mechanism of Action

The mechanism of action of 2-cyclohexyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)acetamide involves the inhibition of a protein called MTH1. MTH1 is an enzyme that is involved in the detoxification of oxidized nucleotides. 2-cyclohexyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)acetamide binds to MTH1 and prevents it from performing its detoxification function. This leads to an accumulation of oxidized nucleotides in cancer cells, which ultimately results in cell death.
Biochemical and Physiological Effects:
2-cyclohexyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)acetamide has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce apoptosis, and increase the levels of oxidized nucleotides in cancer cells. 2-cyclohexyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)acetamide has also been shown to have minimal toxicity in normal cells, which is a desirable characteristic for a potential cancer treatment.

Advantages and Limitations for Lab Experiments

2-cyclohexyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)acetamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied for its potential therapeutic applications, which provides a wealth of information for researchers. However, there are also some limitations to using 2-cyclohexyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)acetamide in lab experiments. It has been found to have limited solubility in aqueous solutions, which can make it difficult to work with. Additionally, its potency can vary depending on the cancer cell line being studied.

Future Directions

There are several future directions for the study of 2-cyclohexyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)acetamide. One potential application is in combination therapy with other cancer treatments. 2-cyclohexyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)acetamide has been shown to have synergistic effects with other cancer treatments, such as chemotherapy and radiation therapy. Another future direction is in the development of more potent analogs of 2-cyclohexyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)acetamide. Researchers are currently working on developing analogs that have improved solubility and potency. Finally, there is a need for further research on the mechanism of action of 2-cyclohexyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)acetamide. While it is known that 2-cyclohexyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)acetamide inhibits MTH1, the downstream effects of this inhibition are not fully understood. Further research in this area could lead to a better understanding of the anti-cancer properties of 2-cyclohexyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)acetamide.
In conclusion, 2-cyclohexyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)acetamide is a promising small molecule inhibitor that has potent anti-cancer properties. It has been extensively studied for its potential therapeutic applications and has several advantages for lab experiments. While there are some limitations to using 2-cyclohexyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)acetamide, there are also several future directions for its study. Further research on 2-cyclohexyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)acetamide could lead to the development of new and more effective cancer treatments.

Synthesis Methods

2-cyclohexyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)acetamide can be synthesized using a multi-step process that involves the reaction of various chemical intermediates. The synthesis method involves the use of several reagents, including cyclohexylamine, thioacetic acid, and methylsulfonyl chloride. The final product is a white crystalline solid that is soluble in DMSO and other organic solvents.

properties

IUPAC Name

2-cyclohexyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O3S2/c1-8-11(20(13,17)18)19-12(14-8)15-10(16)7-9-5-3-2-4-6-9/h9H,2-7H2,1H3,(H2,13,17,18)(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPHCRWDBCIXMIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)CC2CCCCC2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyclohexyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.